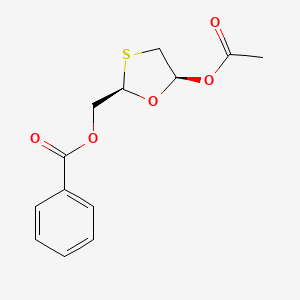

Ac4GalNAl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ペンチノイル)-ガラクトサミン テトラアシル化(一般的にAc4GalNAlと呼ばれる)は、非天然のアルキン含有単糖のビルディングブロックです。 この化合物は、アルキン部分の存在が注目されており、化学選択的な連結化学(銅触媒アジド-アルキン環状付加(CuAAC)やさまざまなパラジウム触媒カップリング反応など)による修飾を可能にします 。 This compoundのアセチル基は、多くの溶媒に対する溶解性を高め、取り扱いを容易にします .

準備方法

合成経路と反応条件

Ac4GalNAlは、アルキン基を導入し、ガラクトサミン の水酸基をアセチル化する一連の化学反応によって合成されます。合成には通常、以下の手順が含まれます。

水酸基の保護: ガラクトサミン の水酸基は、アセチル基を使用して保護され、不要な反応を防ぎます。

アルキン基の導入: アルキン基は、4-ペンチノイル酸との反応によって導入され、N-(4-ペンチノイル)誘導体が形成されます。

脱保護と精製: 保護基を除去し、化合物を精製して最終生成物を得ます.

工業的製造方法

This compoundの工業的製造は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率と純度を最大限に高めるために反応条件を最適化することが含まれます。重要な要素には、以下が含まれます。

反応温度と時間: 完全な転換を確保し、副反応を最小限に抑えるために、温度と反応時間を制御します。

触媒と試薬: 反応効率を高めるために、効率的な触媒と高純度の試薬を使用します。

化学反応の分析

反応の種類

Ac4GalNAlは、以下を含むいくつかの種類の化学反応を起こします。

銅触媒アジド-アルキン環状付加(CuAAC): この反応は、アルキン基とアジドを反応させてトリアゾールを形成します.

パラジウム触媒カップリング反応: これらの反応には、アルキン基とさまざまなアリールまたはビニルハライドとのカップリングが含まれます.

一般的な試薬と条件

CuAAC: 硫酸銅やアスコルビン酸ナトリウムなどの銅(I)触媒を、水性または有機溶媒中で必要とします。

パラジウム触媒反応: トリフェニルホスフィンなどの配位子の存在下で、酢酸パラジウムなどのパラジウム触媒を使用します.

形成される主な生成物

トリアゾール: CuAAC反応から形成され、これらの化合物は、医薬品開発や材料科学など、さまざまな用途に役立ちます。

カップリング生成物: パラジウム触媒反応から形成され、これらの生成物は、有機合成や材料化学に用途があります.

科学研究における用途

This compoundは、以下を含む幅広い科学研究用途を持っています。

科学的研究の応用

Ac4GalNAl has a wide range of scientific research applications, including:

作用機序

Ac4GalNAlの作用機序は、化学選択的な連結反応に関与するアルキン基を含みます。アルキン基は、CuAACによってアジドと反応して安定なトリアゾールを形成します。 この反応は非常に特異的かつ効率的であるため、生体分子の標識や修飾に役立ちます 。 PROTACの文脈では、this compoundは、E3ユビキチンリガーゼのリガンドと標的タンパク質のリガンドを結合させるリンカーとして働き、ユビキチン-プロテアソーム系による標的タンパク質の分解を促進します .

類似化合物との比較

類似化合物

N-(4-ペンチノイル)-グルコサミン テトラアシル化(Ac4GlcNAl): Ac4GalNAlと同様ですが、グルコース骨格を持ちます。

N-(4-ペンチノイル)-マンノサミン テトラアシル化(Ac4ManNAl): This compoundと同様ですが、マンノース骨格を持ちます.

独自性

This compoundは、ガラクトサミン骨格を持つため、他の単糖誘導体とは異なる特性と反応性を示します。 アルキン基により、さまざまな修飾が可能になり、さまざまな科学および工業用途における貴重なツールとなります .

特性

分子式 |

C19H25NO10 |

|---|---|

分子量 |

427.4 g/mol |

IUPAC名 |

[(2R,3R,4R,5R,6S)-3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16-,17+,18-,19-/m1/s1 |

InChIキー |

PODQGPKRSTUNAT-IQZDNPOKSA-N |

異性体SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |

正規SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole](/img/structure/B11830133.png)

![8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B11830181.png)

![Tert-butyl({7'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11830183.png)

![5-{[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B11830195.png)